molecular formula C12H17NO3 B14602580 N-tert-Butyl-N-hydroxy-4-methoxybenzamide CAS No. 58621-81-1

N-tert-Butyl-N-hydroxy-4-methoxybenzamide

Cat. No.: B14602580
CAS No.: 58621-81-1
M. Wt: 223.27 g/mol
InChI Key: IPGQKPAGYJGVBU-UHFFFAOYSA-N
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Description

N-tert-Butyl-N-hydroxy-4-methoxybenzamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzamide, featuring a tert-butyl group, a hydroxy group, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-N-hydroxy-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with tert-butylamine and hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-N-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

N-tert-Butyl-N-hydroxy-4-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-tert-Butyl-N-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-Butyl-4-methoxybenzamide
  • N-tert-Butyl-4-hydroxybenzamide
  • N-tert-Butyl-3-methoxybenzamide

Uniqueness

N-tert-Butyl-N-hydroxy-4-methoxybenzamide is unique due to the presence of both hydroxy and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

58621-81-1

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

N-tert-butyl-N-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C12H17NO3/c1-12(2,3)13(15)11(14)9-5-7-10(16-4)8-6-9/h5-8,15H,1-4H3

InChI Key

IPGQKPAGYJGVBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(C(=O)C1=CC=C(C=C1)OC)O

Origin of Product

United States

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